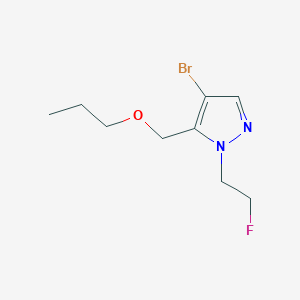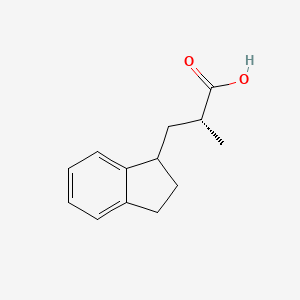![molecular formula C22H26N4O5S B2928192 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021055-05-9](/img/structure/B2928192.png)
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the desired final product and the available starting materials. It’s also important to consider factors like yield, cost, and environmental impact when designing a synthetic route .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a pyrazolopyridine core, which is a type of nitrogen-containing heterocycle. This core is substituted with various groups, including a dioxidotetrahydrothiophenyl group, a methoxyethyl group, and a methoxyphenyl group. These groups can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the methoxy groups might be susceptible to reactions that replace the methoxy group with a different group. The pyrazolopyridine core might also undergo various reactions, particularly at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might make the compound relatively nonpolar and insoluble in water. The compound’s melting point, boiling point, and other physical properties would depend on factors like its molecular weight and the specific arrangement of its atoms .科学的研究の応用
Synthesis and Chemical Characterization
Research on pyrazolo[3,4-b]pyridine derivatives often focuses on their synthesis and chemical characterization. For example, Quiroga et al. (1999) explored the chemistry of three 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, providing insights into their structural properties and potential as precursors for further chemical synthesis (Quiroga et al., 1999).
Biological Activities and Potential Therapeutic Applications
Some derivatives have been studied for their cytotoxic activities against various cancer cell lines, suggesting potential therapeutic applications in oncology. Hassan et al. (2014) synthesized and characterized pyrazolo[1,5-a]pyrimidine derivatives, which were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
Antimicrobial and Antifungal Properties
Research has also been conducted on the antimicrobial and antifungal properties of pyrazolo[3,4-b]pyridine derivatives, indicating their potential use in developing new antimicrobial agents. Kumar et al. (2012) synthesized a series of derivatives and screened them for antimicrobial activity, showing that compounds with certain substituents exhibited significant activity (Kumar et al., 2012).
Material Science and Corrosion Inhibition
In the field of materials science, some derivatives have been evaluated for their corrosion inhibition properties, offering potential applications in protecting metals against corrosion. Yadav et al. (2015) investigated the corrosion inhibition effect of pyrazole derivatives on mild steel in hydrochloric acid solution, revealing high inhibition efficiency, which could be beneficial for industrial applications (Yadav et al., 2015).
作用機序
The mechanism of action of this compound in biological systems would depend on its structure and the specific biological target. For example, if this compound is designed to inhibit a particular enzyme, it might do so by binding to the active site of the enzyme and preventing it from catalyzing its normal reaction .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used. For example, if the compound is highly reactive, it might pose a risk of fire or explosion. If it is toxic or carcinogenic, it could pose health risks. Proper safety precautions should be taken when handling this compound .
将来の方向性
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses. For example, if the compound shows promise as a drug, it could be tested in preclinical and clinical trials. Alternatively, if the compound has interesting chemical reactivity, it could be studied for use in chemical synthesis or other applications .
特性
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(2-methoxyethyl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5S/c1-14-20-18(22(27)23-9-10-30-2)12-19(15-4-6-17(31-3)7-5-15)24-21(20)26(25-14)16-8-11-32(28,29)13-16/h4-7,12,16H,8-11,13H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWSPTUWMBXNEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NCCOC)C4CCS(=O)(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B2928109.png)
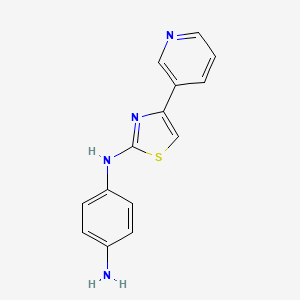
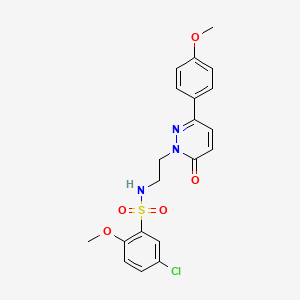
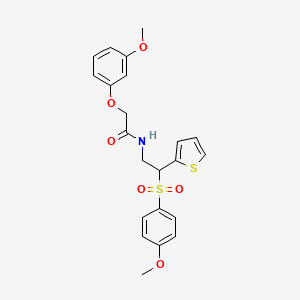
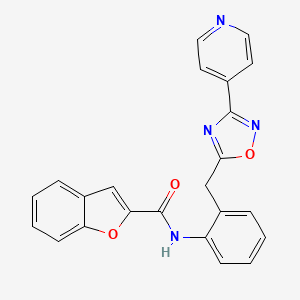
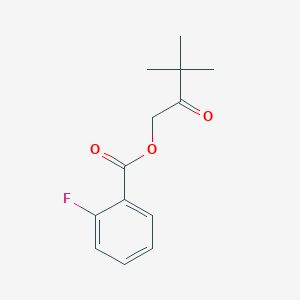

![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2928123.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2928124.png)
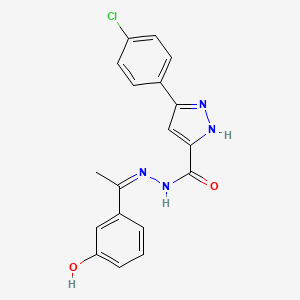
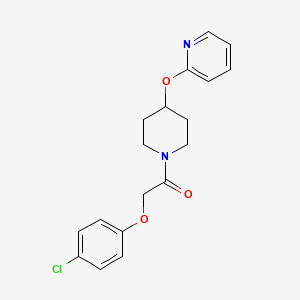
![1-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2928128.png)
